An In-depth Technical Guide on the Physical Properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
An In-depth Technical Guide on the Physical Properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated analog of the amino acid proline. The strategic incorporation of a fluorine atom at the 4-position of the pyrrolidine ring imparts unique stereoelectronic properties. These modifications can significantly influence the conformational preferences of the pyrrolidine ring, as well as the acidity and basicity of the carboxylic acid and amine groups, respectively. Such alterations are of considerable interest in medicinal chemistry and drug development, where fluorinated proline analogs are utilized to enhance peptide stability, binding affinity, and metabolic resistance. This document provides a comprehensive overview of the known physical properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, along with detailed experimental protocols for their determination.
Core Physical Properties
A summary of the core physical properties for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its hydrochloride salt is presented below. It is important to note that experimentally determined data for the hydrochloride salt are not widely available in the public domain. Much of the available data pertains to the free acid or N-protected derivatives.
| Property | Value | Compound Form | Source |
| Molecular Formula | C₅H₉ClFNO₂ | Hydrochloride Salt | [1] |
| Molecular Weight | 169.58 g/mol | Hydrochloride Salt | [1] |
| Physical Form | Solid | Free Acid | |
| Purity | Min. 95% | Hydrochloride Salt | [1] |
| Storage Temperature | Room Temperature | Free Acid |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for amino acid analogs and can be specifically adapted for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
For hygroscopic or solvated samples, prior drying under vacuum is recommended.
Solubility Determination
Solubility is a crucial parameter for drug formulation and delivery. The "shake-flask" method is a common technique for its determination.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV, LC-MS, or NMR spectroscopy.[2][3][4]
-
The experiment should be performed in triplicate to ensure reproducibility.
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules and is used to determine enantiomeric purity.[5]
Methodology:
-
A solution of the compound is prepared by accurately weighing a known amount of the substance and dissolving it in a specific volume of a designated solvent (e.g., water, methanol, chloroform).[5][6]
-
The polarimeter is calibrated by measuring the rotation of the pure solvent (the blank).[7]
-
The sample solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).[5]
-
The angle of rotation of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 °C or 25 °C).[6][8]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[5]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amino acid derivative like the target molecule, there will be at least two pKa values corresponding to the carboxylic acid and the secondary amine.
Methodology (Potentiometric Titration):
-
A solution of the compound is prepared in water or a suitable co-solvent at a known concentration.
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate all ionizable groups.
-
Subsequently, the solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.[9]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the midpoints of the buffering regions of the titration curve.[9]
Methodology (¹⁹F NMR Spectroscopy): For fluorinated compounds, ¹⁹F NMR can be a powerful tool for pKa determination, as the chemical shift of the fluorine atom is often sensitive to the protonation state of nearby functional groups.[10][11]
-
A series of buffered solutions covering a wide pH range are prepared.
-
A constant concentration of the fluorinated compound is added to each buffer.
-
The ¹⁹F NMR spectrum is recorded for each sample.
-
The change in the ¹⁹F chemical shift is plotted against the pH.
-
The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[10][11]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the experimental determination of the physical properties discussed.
References
- 1. (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride [cymitquimica.com]
- 2. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. digicollections.net [digicollections.net]
- 9. scribd.com [scribd.com]
- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
